
(S)-Canadine
概要
説明
(S)-Canadine (CAS No. 5096-57-1), also known as tetrahydroberberine, is a bioactive isoquinoline alkaloid with the molecular formula C${20}$H${21}$NO$4$ and a molecular weight of 339.4 g/mol. It is a key intermediate in the biosynthesis of pharmacologically significant alkaloids such as berberine and noscapine . This compound is naturally found in plants like *Hydrastis canadensis* (goldenseal) and *Coptis chinensis*, where it contributes to defense mechanisms due to its insecticidal properties (e.g., LC${50}$ = 0.91 µmol/mL in Drosophila melanogaster larvae) . Structurally, it features a tetrahydroprotoberberine backbone with methoxy and methylenedioxy substituents, distinguishing it from its oxidized counterpart, berberine .
Microbial biosynthesis of this compound has been achieved in Saccharomyces cerevisiae and Escherichia coli via engineered pathways, enabling scalable production for pharmaceutical applications . Its stereospecificity is critical for enzymatic conversion to berberine, mediated by (S)-tetrahydroprotoberberine oxidase (STOX) .
準備方法
合成経路と反応条件: テトラヒドロベルベリンの合成には、ベルベリンの還元が含まれます。一般的な方法の1つは、メタノール中において、水素化ホウ素ナトリウム(NaBH4)を用いてベルベリン塩化物を還元する方法です。 この反応により、テトラヒドロベルベリンが生成物として得られます .
工業生産方法: テトラヒドロベルベリンの工業生産では、通常、天然資源からベルベリンを抽出し、続いて化学的に還元を行います。プロセスには以下が含まれます。
- エタノールまたはメタノールなどの溶媒を用いて、植物材料からベルベリンを抽出します。
- 結晶化またはクロマトグラフィーによってベルベリンを精製します。
- 水素化ホウ素ナトリウムなどの還元剤を用いて、精製したベルベリンをテトラヒドロベルベリンに還元します .
化学反応の分析
Oxidative Aromatization to Berberine
(S)-Canadine undergoes oxidation by (S)-tetrahydroprotoberberine oxidase (STOX), converting it into berberine, a fully aromatic isoquinoline alkaloid .
Reaction:
N-Methylation by Tetrahydroprotoberberine N-Methyltransferase (TNMT)
TNMT catalyzes the stereospecific N-methylation of this compound, forming N-methylcanadine, a precursor to noscapine .
Reaction:
Substrate | Relative Activity (%) | Reference |
---|---|---|
This compound | 100 ± 5 | |
(S)-stylopine | 85 ± 4 | |
(R)-canadine | <1 |
Notes:
- TNMT exhibits strict stereospecificity, producing only (S)-cis-N-methyl products .
- Knockdown of TNMT reduces noscapine accumulation by >80% in Papaver somniferum .
Conversion to Noscapine in Opium Poppy
This compound serves as a key intermediate in noscapine biosynthesis through a multi-enzyme pathway involving hydroxylation, O-methylation, and acetylation .
Reaction Sequence:
- Hydroxylation at C-1 by CYP82Y1.
- O-Methylation by O-methyltransferase (OMT).
- Acetylation by acetyltransferase (AT).
Enzyme | Function | Efficiency | Reference |
---|---|---|---|
CYP82Y1 | C-1 hydroxylation | 65% conversion | |
OMT | 9-O-methylation | Kₘ = 12.4 μM | |
AT | 13-O-acetylation | Substrate-specific |
Reactivity in Free Radical Scavenging
This compound exhibits antioxidant activity by inhibiting lipid peroxidation in microsomal membranes .
Assay | IC₅₀ (μM) | Reference |
---|---|---|
DPPH radical scavenging | 28.4 ± 1.2 | |
Lipid peroxidation | 15.9 ± 0.8 |
科学的研究の応用
Biosynthesis and Biomanufacturing
(S)-Canadine plays a crucial role in the biosynthesis of benzylisoquinoline alkaloids (BIAs), which are known for their pharmacological activities. Recent research has focused on optimizing the production of this compound through microbial synthesis.
Case Study: Production in Escherichia coli
A study aimed to enhance the production of this compound in E. coli achieved a yield of 165.74 mg/L by manipulating key enzymatic pathways. This involved overexpressing specific enzymes to reduce feedback inhibition and increase substrate availability, resulting in a 92-fold increase in the titer of (S)-reticuline, a precursor for this compound .
Table 1: Production Optimization of this compound in E. coli
Parameter | Value |
---|---|
Initial Yield | 165.74 mg/L |
Optimized Titer | 100.13 mg/L |
Enzymes Overexpressed | HpaBC-D11, DeoD |
Feedback Inhibition Reduced By | Tyramine |
Pharmacological Applications
This compound has been studied for its potential therapeutic effects, particularly in oncology and neuropharmacology.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in KB cells derived from human epidermoid carcinoma . While not as potent as berberine, its role as an intermediate metabolite enhances the therapeutic potential of related compounds.
Table 2: Cytotoxicity of this compound Against Cancer Cell Lines
Cell Line | IC50 Value (µM) | Reference |
---|---|---|
KB Cells | 25 | Pengelly et al., 2012 |
Other Cancer Cell Lines | Variable | ResearchGate |
Biochemical Pathways
This compound is integral to several biochemical pathways leading to the synthesis of other bioactive compounds. It is specifically involved in the formation of protoberberines and phthalideisoquinolines.
Enzymatic Pathways
The compound undergoes methylation catalyzed by specific N-methyltransferases (NMTs), which are crucial for producing downstream products like noscapine. Studies have shown that these enzymes exhibit stereospecificity, which is essential for maintaining the biological activity of the resulting compounds .
Table 3: Key Enzymes Involved in this compound Metabolism
Enzyme | Function |
---|---|
TNMT | Methylation of this compound |
BBE | Conversion to berberine |
CAS | Synthesis of canadine |
Traditional Medicine Applications
Historically, this compound has been utilized in traditional medicine systems for various ailments, including infections and inflammatory conditions. Its presence in plants like Hydrastis canadensis highlights its significance as a natural remedy.
Traditional Uses
In herbal medicine, this compound is often associated with treatments for respiratory issues, digestive disorders, and skin ailments . Its diverse applications underscore its importance in ethnopharmacology.
作用機序
テトラヒドロベルベリンは、さまざまな分子標的と経路を通じてその効果を発揮します。
カルシウムチャネルブロッカー: カルシウムチャネルを阻害し、血管平滑筋の弛緩と降圧作用をもたらします.
カリウムチャネルブロッカー: パーキンソン病の病因と関連付けられているATP感受性カリウムチャネルを阻害し、神経保護作用をもたらします.
抗酸化作用: 抗酸化剤として作用し、酸化ストレスと炎症を軽減します.
類似化合物:
ベルベリン: テトラヒドロベルベリンの完全に酸化された形態で、幅広い薬理作用が知られていますが、細胞毒性がより高くなっています.
ジヒドロベルベリン: テトラヒドロベルベリンのさらに還元された形態で、バイオアベイラビリティが向上し、同様の薬理作用を示します.
テトラヒドロベルベリンの独自性: テトラヒドロベルベリンは、最小限の細胞毒性と著しい薬理活性を示すという点で独特です。 ベルベリンとは異なり、さまざまな細胞株に対して細胞毒性がほとんどなく、抗酸化剤と抗炎症剤として効果的です . カルシウムチャネルとカリウムチャネルを阻害する能力も、他の類似化合物とは異なり、心血管疾患と神経変性疾患の治療のための有望な候補となっています .
類似化合物との比較
Pharmacological Activity Comparisons
- Antimicrobial Activity : Berberine is 10–100× more potent than this compound against bacteria like S. aureus. However, goldenseal extracts containing both compounds show enhanced activity via efflux pump inhibition .
- Therapeutic Potential: this compound and its racemic mixture are implicated in endometriosis and Alzheimer’s disease via CMap analysis and molecular docking, though clinical validation is pending .
Stereochemical and Analytical Considerations
- This compound’s stereospecificity is crucial for enzymatic conversion to berberine. Racemic mixtures (e.g., in H. canadensis) complicate activity assessments, as standard LC-MS methods cannot distinguish enantiomers .
- Structural analogs like (R)-canadine are less studied but may exhibit divergent bioactivities .
生物活性
(S)-Canadine, a significant isoquinoline alkaloid, has garnered attention due to its diverse biological activities. This article explores its biosynthesis, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
1. Biosynthesis of this compound
This compound is synthesized from the amino acid tyrosine through a series of enzymatic reactions. The key steps in its biosynthesis involve:
- Formation of (S)-scoulerine : This occurs via the action of berberine bridge enzyme (BBE), which catalyzes the conversion of (S)-reticuline to (S)-scoulerine.
- Conversion to this compound : The enzyme this compound synthase facilitates the transformation of (S)-scoulerine into this compound, which includes the formation of a methylenedioxy bridge .
2. Pharmacological Activities
This compound exhibits a range of biological activities, including antioxidant, cytotoxic, and antimicrobial properties. Below is a summary of its pharmacological effects:
2.1 Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties, comparable to well-known antioxidants like alpha-tocopherol and trolox. This activity is attributed to its ability to scavenge free radicals and prevent oxidative stress .
2.2 Cytotoxic Effects
A study evaluated the cytotoxic effects of several alkaloids, including this compound, using various cell lines such as HepG2 and HeLa. The results showed that while other alkaloids like berberine exhibited significant cytotoxicity, this compound did not demonstrate harmful effects at tested concentrations. This suggests a potential for therapeutic use with minimal toxicity .
2.3 Antimicrobial Activity
This compound has shown activity against various bacterial strains. Its high lipophilicity allows it to penetrate bacterial membranes effectively, making it a candidate for further research into its antibacterial properties .
3. Data Table: Biological Activities of this compound
Biological Activity | Effect | Reference |
---|---|---|
Antioxidant | Significant scavenging activity | |
Cytotoxic | Low toxicity in cell cultures | |
Antimicrobial | Effective against S. aureus |
Case Study 1: Antioxidant Efficacy
A study conducted on the antioxidant capacity of various alkaloids found that this compound significantly reduced oxidative stress markers in vitro, indicating its potential as a therapeutic agent for conditions related to oxidative damage.
Case Study 2: Cytotoxicity Assessment
In a comparative analysis involving hepatocytes and cancer cell lines, it was observed that while other isoquinoline alkaloids were cytotoxic, this compound remained non-toxic even at higher concentrations, suggesting its safety profile for potential clinical applications.
5. Conclusion
This compound presents a promising profile with its notable antioxidant and antimicrobial activities combined with low cytotoxicity. These characteristics make it an attractive candidate for further research in pharmacology and therapeutic applications. Future studies should focus on elucidating its mechanisms of action and exploring its efficacy in clinical settings.
Q & A
Basic Research Questions
Q. What are the established methods for characterizing (S)-Canadine's structural and chemical properties in plant extracts?
this compound is typically identified via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm its stereochemistry and purity. Canonical SMILES (COC1=C2CN3C@([H])C4=CC(OCO5)=C5C=C4CC3) and molecular weight (339.4 g/mol) are critical for database matching . Solubility profiles (e.g., slight solubility in chloroform) guide solvent selection for extraction .
Q. How is this compound's insecticidal activity evaluated in model organisms like Drosophila melanogaster?
Standard bioassays involve diet incorporation at varying concentrations (e.g., 0.91 µmol/ml for larvae) and topical application for adults (LD50 = 2.5 µg/insect). Mortality rates are tracked over defined intervals, with controls for solvent effects and diet composition .
Q. What biosynthetic pathways are implicated in this compound production in plant sources?
this compound is an intermediate in berberine biosynthesis, derived from tyrosine via dopamine and reticuline. Key enzymes include tyrosine hydroxylase and canadine synthase (CAS). Pathway elucidation relies on isotopic labeling and enzyme activity assays in Hydrastis canadensis .
Advanced Research Questions
Q. How can metabolic engineering in Escherichia coli overcome rate-limiting steps in this compound biosynthesis?
Strategies include:
- Enzyme optimization : Overexpression of 4-hydroxyphenylacetate 3-monooxygenase mutant (HpaBC-D11) to alleviate tyramine feedback inhibition, increasing dopamine supply .
- Protein scaffolding : Fusion tags or spatial organization tools to enhance berberine bridge enzyme (BBE) and CAS functionality, improving catalytic efficiency .
- Semirational design : Mutagenesis of key residues in CAS to improve substrate affinity .
Q. What computational methods are used to predict this compound's binding interactions with insecticidal targets?
Molecular docking tools like AutoDock Vina (with multithreading for speed) model ligand-receptor interactions. Scoring functions evaluate binding affinity, while clustering algorithms rank plausible conformations. Validation requires comparative analysis with experimental LC50/LD50 data .
Q. How can contradictions in pharmacological data (e.g., variable LC50 values across studies) be resolved?
- Standardized protocols : Adopt uniform bioassay conditions (e.g., larval stage synchronization, controlled temperature).
- Meta-analysis : Pool datasets from multiple studies to identify confounding variables (e.g., solvent polarity, extraction methods) .
- Dose-response validation : Replicate experiments with statistical rigor (e.g., ≥3 biological replicates, ANOVA for significance) .
Q. What strategies ensure reproducible heterologous production of this compound in microbial systems?
- Strain engineering : Use CRISPR/Cas9 for precise gene integration and knockout of competing pathways (e.g., tyrosine degradation).
- Fermentation optimization : Adjust pH, oxygenation, and induction timing to maximize titers (e.g., 165.74 mg/L in E. coli) .
- Analytical validation : Quantify intermediates (e.g., reticuline) via LC-MS to monitor pathway flux .
Q. Methodological Guidance
Q. How to design a robust research question for studying this compound's bioactivity?
Apply the FINER framework :
- Feasible : Ensure access to purified this compound (e.g., via synthetic biology platforms) .
- Novel : Investigate understudied targets (e.g., neuronal ion channels in insects).
- Relevant : Align with sustainability goals (e.g., reducing synthetic pesticide use) .
Q. What statistical approaches validate this compound's efficacy in complex biological systems?
- Dose-response modeling : Use nonlinear regression to calculate EC50/IC50 values.
- Multivariate analysis : Account for variables like insect age, sex, and genetic background .
- Reproducibility metrics : Report % coefficient of variation (CV) across replicates .
Q. Data Integrity and Reporting
Q. How to archive and share this compound research data for secondary analysis?
- Deposit raw datasets in repositories like GenBank (for engineered strains) or ChEMBL (for bioactivity data).
- Document protocols in Supplementary Information, including instrument settings and software versions .
- Adhere to FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable .
特性
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTUIEROBZXUFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022724 | |
Record name | Canadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49669382 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
522-97-4, 29074-38-2, 5096-57-1 | |
Record name | (±)-Tetrahydroberberine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=522-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Canadine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Canadine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94918 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dl-Canadine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36351 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Canadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,8,13,13a-tetrahydro-9,10-dimethoxy-6H-benzo[g]benzo-1,3-dioxolo[5,6-a]quinolizine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.582 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Canadine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CANADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2SSH085X8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。